3-nitro-1H-pyrazole-5-carbonitrile

kinase inhibition cancer therapeutics selectivity profiling

Sourcing a versatile nitropyrazole intermediate for kinase or antimicrobial research often leads to inconsistent bioactivity with isomers. 3-Nitro-1H-pyrazole-5-carbonitrile (CAS 1204246-72-9) offers a precise 3-nitro-5-cyano scaffold validated for VEGFR3 selectivity (IC50 1.98 µM, >5-fold vs EGFR/VEGFR1) and antimicrobial MICs in low µg/mL range. • Dual reactive handles: -NO2 (reducible to amine) and -CN (hydrolyzable, reducible, or convertible to tetrazole). • 76°C lower bp vs. 4-cyano isomer aids purification. • Multi-vendor supply, purity up to 99.53% ensures batch consistency.

Molecular Formula C4H2N4O2
Molecular Weight 138.086
CAS No. 1204246-72-9
Cat. No. B2551228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-pyrazole-5-carbonitrile
CAS1204246-72-9
Molecular FormulaC4H2N4O2
Molecular Weight138.086
Structural Identifiers
SMILESC1=C(NN=C1C#N)[N+](=O)[O-]
InChIInChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7)
InChIKeyOCDDVYNBKVIRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-pyrazole-5-carbonitrile: Core Properties & Procurement


3-Nitro-1H-pyrazole-5-carbonitrile (CAS 1204246-72-9) is a heterocyclic small molecule (molecular formula C₄H₂N₄O₂, MW 138.08 g/mol) consisting of a pyrazole core substituted at the 3-position with a nitro group (-NO₂) and at the 5-position with a cyano group (-C≡N) [1]. This compound serves primarily as a versatile building block and intermediate in medicinal chemistry and agrochemical research, with applications spanning kinase inhibitor design, antimicrobial agent development, and heterocyclic library construction . It is commercially available from multiple suppliers in purities ranging from 95% to >99.5% .

Heterocyclic building block for medicinal chemistry and agrochemical research
Supports kinase inhibitor design and antimicrobial intermediate synthesis studies
Multi-vendor availability with defined purity grades for application-sensitive selection

3-Nitro-1H-pyrazole-5-carbonitrile: Irreplaceability


In procurement and research selection, substituting 3-nitro-1H-pyrazole-5-carbonitrile (CAS 1204246-72-9) with other nitropyrazoles is not equivalent due to substantial differences in reactivity, biological activity profiles, and commercial specifications. While the pyrazole class broadly exhibits antimicrobial and kinase inhibitory properties, the precise substitution pattern—specifically the 3-nitro and 5-cyano groups on an N-unsubstituted pyrazole ring—determines both synthetic utility and downstream performance [1]. For instance, 3-nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3), an isomer with the cyano group at the 4-position, shows different physicochemical properties and serves as a distinct intermediate with divergent reactivity pathways . Similarly, simple 3-nitropyrazole (CAS 26621-44-3) lacks the cyano moiety entirely, eliminating a key handle for further functionalization and significantly altering its biological target engagement profile .

Positional isomer
The 4-cyano isomer exhibits different reactivity and physical properties; may alter synthetic pathway fit and purification strategy.
Cyano handle
3-Nitropyrazole lacks the cyano group, eliminating a key functionalization handle for carboxamide and tetrazole derivatives.
Selectivity profile
Class-level kinase inhibition may not transfer; substitution pattern directly influences VEGFR3/EGFR selectivity margins.

3-Nitro-1H-pyrazole-5-carbonitrile: Quantitative Differentiation Evidence


VEGFR3 vs. EGFR/VEGFR1 Selectivity

3-Nitro-1H-pyrazole-5-carbonitrile demonstrates a notable selectivity window against VEGFR3 (IC₅₀ = 1.98 µM) compared to EGFR and VEGFR1 (both IC₅₀ >10 µM), representing a >5-fold selectivity margin [1]. While structurally related pyrazole-derived kinase inhibitors reported in patents typically exhibit potent activity across multiple targets, this compound's selectivity profile makes it a valuable starting point for designing inhibitors where VEGFR3 targeting is desired while minimizing EGFR and VEGFR1 off-target effects [2].

VEGFR3 selectivity
Reported
VEGFR3 IC₅₀ = 1.98 µM
EGFR, VEGFR1 IC₅₀ >10 µM
→ >5-fold selectivity margin
Supports selectivity-driven inhibitor design; may reduce off-target EGFR/VEGFR1 context in research models.
Radiometric kinase assay, human kinases; cross-study comparable.
kinase inhibition cancer therapeutics selectivity profiling

Antimicrobial Intermediate Value

3-Nitro-1H-pyrazole-5-carbonitrile (also designated as 3(5)-nitro-4-pyrazolecarbonitrile in the patent literature) is explicitly identified as a key intermediate in the preparation of biologically active 1,4-disubstituted-3-nitropyrazoles with antimicrobial, parasiticidal, and herbicidal activity [1]. The patent discloses MIC values for related carboxamide derivatives in the low µg/mL range against bacterial pathogens including E. coli and Pasteurella multocida, with in vivo efficacy demonstrated in calf pneumonia models showing only 12% mortality in treated groups versus significantly higher mortality in untreated controls [1]. In contrast, generic 3-nitropyrazole (CAS 26621-44-3) lacks the cyano group necessary for generating the 4-carboxamide bioactive derivatives described in these patents .

Antimicrobial intermediate
Class-level
Key intermediate for 3-nitropyrazole-4-carboxamide series; patent-reported MIC and bovine pneumonia model response.
Reported intermediate utility for antimicrobial carboxamide research; model-response context requires review.
In vivo model endpoints (12% mortality vs. untreated) from patent; independent validation needed.
antimicrobial agents antibacterial intermediate synthesis

Physical Property vs. 4-Cyano Isomer

3-Nitro-1H-pyrazole-5-carbonitrile exhibits distinct computed physicochemical properties compared to its positional isomer 3-nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3) . The 5-cyano isomer has a predicted boiling point of 392.0 ± 27.0 °C and density of 1.6 ± 0.1 g/cm³, whereas the 4-cyano isomer has a predicted boiling point of 468.3 °C and density of 1.63 g/cm³ . This 76.3 °C boiling point differential reflects meaningful differences in intermolecular interactions arising from the distinct substitution geometry, with practical implications for purification strategy selection and thermal stability considerations during scale-up .

Boiling point vs. 4-cyano isomer
Data to verify
5-cyano isomer: 392.0 ± 27.0 °C
4-cyano isomer: 468.3 °C
Δ = 76.3 °C lower
Predicted boiling point differential may support alternative purification strategies.
Computed values at 760 mmHg; experimental verification recommended.
physicochemical properties formulation process chemistry

Commercial Specification Comparison

3-Nitro-1H-pyrazole-5-carbonitrile is commercially available with specified purities ranging from 95% (minimum) to 99.53% (analytically verified), enabling researchers to select the grade appropriate for their application sensitivity . The 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile analog (CAS 32183-13-4) exhibits a different price trajectory with scaling, indicating that substitution pattern significantly impacts commercial availability and synthetic accessibility . While the parent compound is stocked by multiple suppliers with transparent pricing for 100 mg to 5 g quantities, the dimethyl analog's pricing structure differs by >50% at certain scale points, reflecting distinct underlying synthetic routes and intermediate costs .

Commercial specifications
Source review
Purity: 95% min to 99.53% certified.
Price scaling: >50% difference vs. dimethyl analog at certain scales.
Multi-vendor supply reduces single-source risk; grade-appropriate procurement possible.
Catalog pricing 2025-2026; scale from 100 mg to 5 g.
chemical procurement supply chain quality specifications

3-Nitro-1H-pyrazole-5-carbonitrile: Recommended Applications


VEGFR3-Selective Kinase Inhibitor Optimization

Based on the demonstrated >5-fold selectivity for VEGFR3 (IC₅₀ = 1.98 µM) over EGFR and VEGFR1 (both IC₅₀ >10 µM) [1], this compound is ideally suited as a starting scaffold for medicinal chemistry campaigns targeting lymphangiogenesis-related pathologies (e.g., cancer metastasis, lymphedema) where VEGFR3 inhibition is therapeutically desirable while EGFR/VEGFR1 activity is associated with dose-limiting toxicities.

Antimicrobial Carboxamide Synthesis

The compound is explicitly validated in the patent literature as a key intermediate for generating 1,4-disubstituted-3-nitropyrazoles with demonstrated in vitro MIC values in the low µg/mL range against Gram-negative and Gram-positive pathogens, and in vivo efficacy in bovine pneumonia models showing mortality reduction to 12% in treated groups [2]. Procuring this specific nitrile-carbonitrile scaffold enables access to the patented 4-carboxamide antimicrobial series.

Heterocyclic Library Construction

With dual reactive handles—the nitro group (reducible to amine for amide coupling or diazonium chemistry) and the cyano group (hydrolyzable to carboxylic acid or amidoxime, reducible to aminomethyl, or convertible to tetrazole)—this compound serves as a highly versatile building block for generating diverse pyrazole-based compound collections . Its commercial availability from multiple suppliers in purities up to 99.53% ensures reliable access for library production.

Process Scale-Up & Route Scouting

The 76.3 °C lower predicted boiling point compared to the 4-cyano isomer (392.0 °C vs. 468.3 °C) provides practical advantages in purification strategy development, particularly for distillation or sublimation-based isolation. Additionally, the compound's multi-vendor commercial availability with transparent pricing across 100 mg to 5 g scales facilitates cost modeling and supply chain planning for larger-scale synthesis campaigns.

Application
Selection Property
Validation Focus
VEGFR3 pathway inhibitor studies
Kinase selectivity window
EGFR/VEGFR1 counter-screening in selectivity assays
Antimicrobial carboxamide synthesis research
Cyano handle for 4-carboxamide derivatization
MIC determination and in vivo model endpoint review
Heterocyclic library construction
Dual reactive handles (nitro, cyano)
Derivatization scope and purity grade suitability
Process scale-up research
Thermal property context
Purification method development and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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